molecular formula C6H4BrNO2 B102462 4-Bromonicotinic acid CAS No. 15366-62-8

4-Bromonicotinic acid

Cat. No. B102462
Key on ui cas rn: 15366-62-8
M. Wt: 202.01 g/mol
InChI Key: CZLOEKRJQIAKFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08530663B2

Procedure details

Butyllithium (82.0 mL, 205.6 mmol, 2.0 eq.) was added dropwise to a solution of diisopropylamine (20.8 g, 205.6 mmol, 2.0 eq.) in THF (100 mL) at −78° C., under nitrogen. The resulting solution was stirred for 1 hour at approximately −60 to −50° C. The resulting solution was added dropwise to a solution of 4-bromopyridine hydrochloride (20.0 g, 102.9 mmol, 1.0 eq.) in THF (100 mL) at −78° C. The resulting solution was stirred for 2 hours. Carbon dioxide gas was introduced into the reaction vessel for 30 minutes. The resulting solution was stirred overnight at room temperature. The reaction was then quenched with water (100 mL). The resulting solution was extracted with EtOAc (3×200 mL) and the aqueous layers were combined. The pH of the solution was adjusted to 3-4 with 1N HCl to yield 4-bromonicotinic acid (16.8 g) as a white solid. ES m/z: [M+H]+ 202.
Quantity
82 mL
Type
reactant
Reaction Step One
Quantity
20.8 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([Li])CCC.C(NC(C)C)(C)C.Cl.[Br:14][C:15]1[CH:20]=[CH:19][N:18]=[CH:17][CH:16]=1.[C:21](=[O:23])=[O:22]>C1COCC1>[Br:14][C:15]1[C:20]([C:21]([OH:23])=[O:22])=[CH:19][N:18]=[CH:17][CH:16]=1 |f:2.3|

Inputs

Step One
Name
Quantity
82 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
20.8 g
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
20 g
Type
reactant
Smiles
Cl.BrC1=CC=NC=C1
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-55 (± 5) °C
Stirring
Type
CUSTOM
Details
The resulting solution was stirred for 1 hour at approximately −60 to −50° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The resulting solution was stirred for 2 hours
Duration
2 h
STIRRING
Type
STIRRING
Details
The resulting solution was stirred overnight at room temperature
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The reaction was then quenched with water (100 mL)
EXTRACTION
Type
EXTRACTION
Details
The resulting solution was extracted with EtOAc (3×200 mL)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC1=CC=NC=C1C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 16.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.